1-Octadecanesulfonic acid, sodium salt
Overview
Description
Synthesis Analysis
The synthesis of derivatives and analogs of 1-Octadecanesulfonic acid, sodium salt, has been explored in various studies. For instance, sodium 1-(12-hydroxy)octadecanyl sulfate was isolated from a marine tunicate as a matrix metalloproteinase 2 (MMP2) inhibitor, demonstrating the compound's synthesis and potential biological application (Fujita et al., 2002). Moreover, novel derivatives, such as 2,4-bis(octadecanoylamino)benzenesulfonic acid sodium salt, have shown significant biological activity, indicating the importance of the structural arrangement in its synthesis (Yoshiizumi et al., 2004).
Molecular Structure Analysis
Research has emphasized the critical role of molecular structure in determining the compound's physical and chemical properties. For example, the synthesis and application of unsaturated long-chain carboxybetaine and hydroxy sulfobetaine highlighted the molecular structure's influence on surface activity and stability (Dong et al., 2013).
Chemical Reactions and Properties
Studies have explored the chemical reactions involving 1-Octadecanesulfonic acid, sodium salt and its derivatives. Sodium α-aminoalkanesulfinates, for instance, demonstrated synthetic utility as α-aminoalkyl radical precursors in various radical addition reactions, showcasing the compound's versatility in chemical synthesis (Sakamoto et al., 2018).
Physical Properties Analysis
The physical properties of 1-Octadecanesulfonic acid, sodium salt, and its derivatives have been a focus of research due to their relevance in industrial applications. The study on the synthesis, characterization, and performance of unsaturated long-chain carboxybetaine and hydroxy sulfobetaine provided insights into the compounds' surface activities and highlighted the significance of the molecular structure on physical properties (Dong et al., 2013).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, have been examined through various synthesis and application studies. For example, the green synthesis of alpha-aminophosphonates catalyzed by 1-hexanesulphonic acid sodium salt under ultrasound irradiation demonstrated the compound's efficacy in promoting environmentally friendly chemical reactions (Niralwad et al., 2010).
Scientific Research Applications
Hydrogel Formation : Octadecylaminocarbonyl-L-valyl-N-suberic acid sodium salt, a derivative of 1-Octadecanesulfonic acid, sodium salt, functions as a cationic surfactant-triggered hydrogelator. It forms a hydrogel in the presence of a cationic surfactant, driven by non-covalent intermolecular interactions like hydrophobic and hydrogen bonding interactions. This has implications for creating thermally stable hydrogels (Suzuki et al., 2007).
Properties of Organic Salts : Research has explored the properties of octadecylsulfuric acid, closely related to 1-Octadecanesulfonic acid, sodium salt, focusing on its detergent and surface-active properties, stability to hydrolysis, solubility in water and organic solvents, and its critical micelle concentration (Maurer et al., 1960).
MMP2 Inhibition : Sodium 1-(12-hydroxy)octadecanyl sulfate, another variant, has been isolated as a matrix metalloproteinase 2 (MMP2) inhibitor from a marine tunicate. Its structure was elucidated through various methods, and it exhibits significant inhibitory activity against MMP2 (Fujita et al., 2002).
Solution Properties : The study of sodium salt of 1-heptanesulfonic acid and 1-octanesulfonic acid has provided insights into their density, relative viscosity, and refractive index, contributing to understanding their ion-solvent interactions (Deosarkar et al., 2014).
Phase Separation in Mixed Monolayers : Atomic force microscopy research revealed phase separation in mixed monolayers of fluorocarbon and hydrocarbon amphiphiles, including sodium octadecanesulfonate. This finding is important for understanding the mutual-phobicity between different chain types in amphiphiles (Zhu et al., 1997).
Mass Spectrometry Analysis : The organic salts of 1-Octadecanesulfonic acid, sodium salt, have been studied through laser ionization mass spectrometry, providing valuable information about the molecular and dimeric ions formed, which is useful in the field of analytical chemistry (Mumma & Vastola, 1972).
Sol-Gel Synthesis for Encapsulation : A study on sol-gel synthesis using sodium silicate as a precursor for encapsulating phase change materials (PCMs) like n-octadecane, a process that involves 1-Octadecanesulfonic acid, sodium salt. This has applications in enhancing the thermal conductivity and stability of PCMs (He et al., 2014).
properties
IUPAC Name |
sodium;octadecane-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21;/h2-18H2,1H3,(H,19,20,21);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAFDSIZQYCDPK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60884722 | |
Record name | 1-Octadecanesulfonic acid, sodium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60884722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Octadecanesulfonic acid, sodium salt | |
CAS RN |
13893-34-0 | |
Record name | Sodium stearylsulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013893340 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Octadecanesulfonic acid, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Octadecanesulfonic acid, sodium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60884722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium octadecane-1-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.222 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM STEARYLSULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95L7L03D4B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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